molecular formula C29H40N6O8 B12393228 Pomalidomid-C6-PEG3-butyl-N3

Pomalidomid-C6-PEG3-butyl-N3

Cat. No.: B12393228
M. Wt: 600.7 g/mol
InChI Key: JUXLQOHNAZVQSN-UHFFFAOYSA-N
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Description

Pomalidomid-C6-PEG3-butyl-N3 is a specialized chemical compound used primarily in the field of targeted protein degradation. It is a click chemistry reagent featuring an azide group and serves as a crosslinker-E3 ligase ligand conjugate. This compound is utilized as a click-reactive protein degrader building block within PROTAC (Proteolysis Targeting Chimeras) research and as a template for the synthesis of targeted protein degraders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomid-C6-PEG3-butyl-N3 involves multiple steps, starting with the preparation of the azide-containing intermediate. The azide group is introduced through a nucleophilic substitution reaction, typically using sodium azide. The final product is obtained by coupling the azide intermediate with a butyl-PEG3 linker and Pomalidomid derivative under click chemistry conditions, often involving copper(I) catalysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated flow reactors and continuous processing techniques can enhance the efficiency and scalability of the production .

Types of Reactions:

    Click Chemistry Reactions: this compound undergoes click chemistry reactions, particularly azide-alkyne cycloaddition, to form triazole linkages.

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Copper(I) Catalysis: Used in click chemistry reactions to facilitate the formation of triazole linkages.

    Sodium Azide:

Major Products:

Scientific Research Applications

Pomalidomid-C6-PEG3-butyl-N3 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.

    Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein function and regulation.

    Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.

    Industry: Utilized in the production of specialized reagents and tools for biochemical research

Mechanism of Action

Pomalidomid-C6-PEG3-butyl-N3 exerts its effects through the formation of triazole linkages via click chemistry. In the context of PROTAC research, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. This mechanism involves the recruitment of the proteasome, which degrades the ubiquitinated protein, thereby modulating protein levels within the cell .

Comparison with Similar Compounds

    Pomalidomid-PEG6-butyl-N3: Similar in structure but with a longer PEG linker.

    Pomalidomid-C6-PEG4-butyl-N3: Similar but with a different PEG linker length.

Uniqueness: Pomalidomid-C6-PEG3-butyl-N3 is unique due to its specific PEG linker length, which can influence the efficiency and selectivity of protein degradation. The choice of linker length can affect the spatial arrangement and interaction between the target protein and the E3 ligase, making this compound a valuable tool in optimizing PROTAC design .

Properties

Molecular Formula

C29H40N6O8

Molecular Weight

600.7 g/mol

IUPAC Name

6-[2-[2-(6-azidohexoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide

InChI

InChI=1S/C29H40N6O8/c30-34-31-14-5-1-2-6-15-41-17-19-43-20-18-42-16-7-3-4-11-24(36)32-22-10-8-9-21-26(22)29(40)35(28(21)39)23-12-13-25(37)33-27(23)38/h8-10,23H,1-7,11-20H2,(H,32,36)(H,33,37,38)

InChI Key

JUXLQOHNAZVQSN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCOCCOCCOCCCCCCN=[N+]=[N-]

Origin of Product

United States

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